molecular formula C21H23FN2O3S B14920132 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone

Cat. No.: B14920132
M. Wt: 402.5 g/mol
InChI Key: SCQNBELQGYMNNK-UHFFFAOYSA-N
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Description

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a fluorophenyl group, and a piperidinyl methanone group. Its multifaceted structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Dihydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via electrophilic aromatic substitution or through the use of fluorinated reagents.

    Final Coupling and Methanone Formation: The final step involves coupling the intermediate compounds and forming the methanone group under controlled conditions, often using catalysts and specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acid: Known for its potent inhibitory effects on aldo-keto reductase AKR1C3.

    (3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl(4-methoxy-3-nitrophenyl)methanone: Another compound with a similar core structure but different functional groups.

Uniqueness

3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanone

InChI

InChI=1S/C21H23FN2O3S/c22-19-7-9-20(10-8-19)28(26,27)24-12-3-6-18(15-24)21(25)23-13-11-16-4-1-2-5-17(16)14-23/h1-2,4-5,7-10,18H,3,6,11-15H2

InChI Key

SCQNBELQGYMNNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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